AChE-IN-56

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

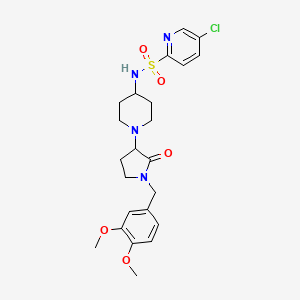

AChE-IN-56 is a compound known for its ability to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition is significant in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where maintaining higher levels of acetylcholine can help alleviate symptoms related to memory and cognitive functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-56 involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. This reaction is mediated by manganese(III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions typically include:

Temperature: Room temperature to 60°C

Solvent: Acetic acid or other suitable organic solvents

Catalyst: Manganese(III) acetate

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and adhering to safety and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions

AChE-IN-56 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens and nucleophiles. Conditions typically involve mild temperatures and organic solvents.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used. Conditions may vary from room temperature to elevated temperatures.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. Conditions usually involve low temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce oxidized forms of the compound.

Wissenschaftliche Forschungsanwendungen

AChE-IN-56 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:

Neuroprotection: It is used in studies related to neurodegenerative diseases like Alzheimer’s disease, where it helps in maintaining higher levels of acetylcholine in the brain.

Drug Development: This compound serves as a lead compound in the development of new acetylcholinesterase inhibitors with improved efficacy and safety profiles.

Biochemical Studies: It is used to study the biochemical pathways involving acetylcholinesterase and its role in neurotransmission.

Molecular Docking Studies: Researchers use this compound in molecular docking studies to understand its interactions with acetylcholinesterase and other molecular targets.

Wirkmechanismus

AChE-IN-56 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets involved include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues . The binding of this compound induces conformational changes in the enzyme, further enhancing its inhibitory effect .

Vergleich Mit ähnlichen Verbindungen

AChE-IN-56 is unique in its structure and mechanism of action compared to other acetylcholinesterase inhibitors . Some similar compounds include:

Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: Another acetylcholinesterase inhibitor with a distinct structure and mode of action.

This compound stands out due to its specific binding interactions and neuroprotective properties, making it a valuable compound in the field of neurodegenerative disease research .

Eigenschaften

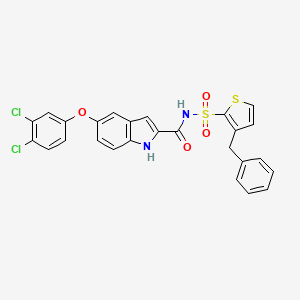

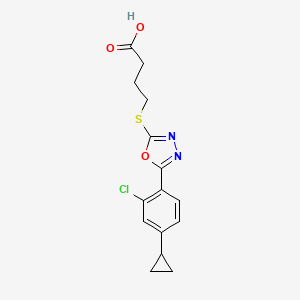

Molekularformel |

C23H29ClN4O5S |

|---|---|

Molekulargewicht |

509.0 g/mol |

IUPAC-Name |

5-chloro-N-[1-[1-[(3,4-dimethoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]pyridine-2-sulfonamide |

InChI |

InChI=1S/C23H29ClN4O5S/c1-32-20-5-3-16(13-21(20)33-2)15-28-12-9-19(23(28)29)27-10-7-18(8-11-27)26-34(30,31)22-6-4-17(24)14-25-22/h3-6,13-14,18-19,26H,7-12,15H2,1-2H3 |

InChI-Schlüssel |

XPQRAJKCHFNTPS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)CN2CCC(C2=O)N3CCC(CC3)NS(=O)(=O)C4=NC=C(C=C4)Cl)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)

![(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12380114.png)

![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)